Triphenylstannyltriphenylsilane
Description
Triphenylstannyltriphenylsilane is an organometallic compound featuring both silicon and tin atoms bonded to phenyl groups. Its structure can be inferred as (C₆H₅)₃Si-Sn(C₆H₅)₃, combining a triphenylsilane moiety with a triphenylstannyl group.
Properties
CAS No. |
6928-70-7 |
|---|---|
Molecular Formula |
C36H30SiSn |
Molecular Weight |
609.4 g/mol |
InChI |
InChI=1S/C18H15Si.3C6H5.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2-4-6-5-3-1;/h1-15H;3*1-5H; |
InChI Key |
NSVCWDYRRIIQCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular parameters of Triphenylstannyltriphenylsilane with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound* | (C₆H₅)₃Si-Sn(C₆H₅)₃ | ~693.6 (calculated) | Not available | Hybrid Si-Sn structure |
| Triphenylsilane | C₁₈H₁₆Si | 260.41 | 789-25-3 | Pure silane with three phenyls |
| Tetraphenylsilane | C₂₄H₂₀Si | 336.50 | 1048-08-4 | Four phenyl groups on Si |
| Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 76-86-8 | Reactive Cl substituent on Si |
| Chlorotriphenylstannane | C₁₈H₁₅ClSn | 385.48 | 639-58-7 | Sn analog with Cl substituent |
*Note: Calculated molecular weight assumes ideal stoichiometry.
Key Observations :
- Hybrid Structure : The combination of Si and Sn in this compound distinguishes it from pure silanes (e.g., Triphenylsilane ) or stannanes (e.g., Chlorotriphenylstannane ).
- Molecular Weight : The presence of tin significantly increases molecular weight compared to silicon-only analogs.
- Reactivity : The Si–Sn bond may exhibit polarizability, enabling applications in catalysis or polymer chemistry, akin to Stille couplings (common for stannanes) .
This compound
- Coupling Reactions : A chlorosilane (e.g., Chlorotriphenylsilane ) could react with a triphenylstannyl lithium or Grignard reagent.
- Catalytic Methods : Palladium-catalyzed cross-couplings, as seen in spirophosphazene syntheses , might be adapted.
Comparison with Other Silanes
- Triphenylsilane : Synthesized via reduction of Chlorotriphenylsilane using LiAlH₄ . Primarily used as a reducing agent in organic chemistry.
- Chlorotriphenylsilane: A precursor for silanol derivatives; reactive toward nucleophiles due to the Cl group .
- Tetraphenylsilane : Highly stable due to steric hindrance from four phenyl groups; used as a reference compound in crystallography .
Comparison with Stannanes
- Chlorotriphenylstannane : A tin analog with Cl substituent; participates in Stille couplings but poses toxicity risks .
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